molecular formula C16H13FO4 B6408097 3-(4-Ethoxycarbonylphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261993-14-9

3-(4-Ethoxycarbonylphenyl)-4-fluorobenzoic acid, 95%

Cat. No.: B6408097
CAS No.: 1261993-14-9
M. Wt: 288.27 g/mol
InChI Key: GVXSAGHJIPHLSG-UHFFFAOYSA-N
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Description

3-(4-Ethoxycarbonylphenyl)-4-fluorobenzoic acid (95%), also known as 4-fluoro-3-(4-ethoxycarbonylphenyl)benzoic acid, is an organic compound that is used in a variety of scientific research applications. It is a white solid with a molecular weight of 242.2 g/mol and a melting point of 97-99°C. This compound has been used in a wide range of experiments, from drug development to the study of enzyme kinetics.

Scientific Research Applications

3-(4-Ethoxycarbonylphenyl)-4-fluorobenzoic acid (95%) has been used in a variety of scientific research applications, including drug development and the study of enzyme kinetics. In drug development, this compound has been used as a substrate for the synthesis of novel drugs. In the study of enzyme kinetics, this compound has been used to study the effects of different enzymes on the reaction rate of the compound. Additionally, this compound has been used in the study of the metabolism of drugs and other compounds in the body.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxycarbonylphenyl)-4-fluorobenzoic acid (95%) is not fully understood. It is believed that the compound interacts with enzymes in the body to affect the metabolism of drugs and other compounds. Additionally, this compound may interact with other molecules in the body to produce biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Ethoxycarbonylphenyl)-4-fluorobenzoic acid (95%) are not well understood. However, it is believed that this compound may interact with enzymes in the body to affect the metabolism of drugs and other compounds. Additionally, this compound has been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-Ethoxycarbonylphenyl)-4-fluorobenzoic acid (95%) in lab experiments is its high purity. This compound is available in a 95% pure form, making it ideal for scientific research applications. Additionally, this compound is relatively stable, making it easy to store and handle. However, this compound is relatively expensive and is only available in limited quantities, making it difficult to obtain for larger experiments.

Future Directions

There are many potential future directions for 3-(4-Ethoxycarbonylphenyl)-4-fluorobenzoic acid (95%). One potential future direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted on the mechanism of action of this compound and its potential applications in drug development and the study of enzyme kinetics. Finally, further research could be conducted on the synthesis of this compound and the development of more efficient and cost-effective methods of production.

Synthesis Methods

The synthesis of 3-(4-Ethoxycarbonylphenyl)-4-fluorobenzoic acid (95%) is a three-step process. First, 4-fluorobenzaldehyde is reacted with ethyl acetate to form 4-fluorobenzyl acetate. Next, 4-fluorobenzyl acetate is reacted with 4-hydroxybenzaldehyde in the presence of sodium hydroxide to form 3-(4-Ethoxycarbonylphenyl)-4-fluorobenzoic acid, 95%(4-ethoxycarbonylphenyl)benzoic acid. Finally, the product is purified with recrystallization.

Properties

IUPAC Name

3-(4-ethoxycarbonylphenyl)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-2-21-16(20)11-5-3-10(4-6-11)13-9-12(15(18)19)7-8-14(13)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXSAGHJIPHLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691401
Record name 4'-(Ethoxycarbonyl)-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-14-9
Record name 4'-(Ethoxycarbonyl)-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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